4-Methylsulfonylthiomorpholine
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Overview
Description
4-Methylsulfonylthiomorpholine is an organic compound with the molecular formula C5H11NO2S2 and a molecular weight of 181.28 g/mol It is a derivative of thiomorpholine, where a methylsulfonyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonylthiomorpholine typically involves the reaction of thiomorpholine with a methylsulfonylating agent. One common method is the reaction of thiomorpholine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-Methylsulfonylthiomorpholine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Methylsulfonylthiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methylsulfonyl group.
4-Methylthiomorpholine: A similar compound with a methyl group instead of a methylsulfonyl group.
Sulfonylthiomorpholine: A compound with a sulfonyl group attached to the thiomorpholine ring.
Uniqueness
4-Methylsulfonylthiomorpholine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C5H11NO2S2 |
---|---|
Molecular Weight |
181.3 g/mol |
IUPAC Name |
4-methylsulfonylthiomorpholine |
InChI |
InChI=1S/C5H11NO2S2/c1-10(7,8)6-2-4-9-5-3-6/h2-5H2,1H3 |
InChI Key |
UXYZUTMHAJRMKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCSCC1 |
Origin of Product |
United States |
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